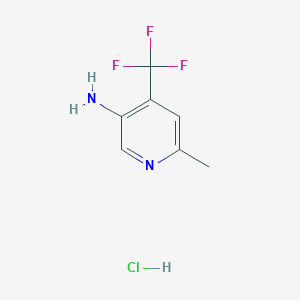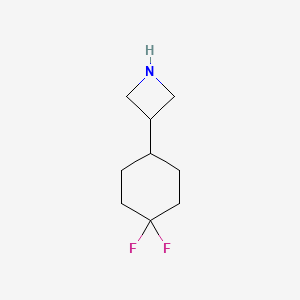![molecular formula C12H12FNO B15278813 2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one](/img/structure/B15278813.png)
2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indanones It is characterized by the presence of a dimethylamino group and a fluorine atom attached to the indanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one typically involves the condensation of 5-fluoroindan-1-one with dimethylformamide dimethyl acetal (DMF-DMA) under specific reaction conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indanone core .
Aplicaciones Científicas De Investigación
2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group and fluorine atom play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-[(Dimethylamino)methylidene]-5-phenylfuran-2(3H)-one: Similar in structure but with a furan ring instead of an indanone core.
5-[(Dimethylamino)methylidene]thiazolidine-4-thiones: Contains a thiazolidine ring and exhibits different chemical properties.
Uniqueness
2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both a dimethylamino group and a fluorine atom on the indanone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C12H12FNO |
|---|---|
Peso molecular |
205.23 g/mol |
Nombre IUPAC |
(2Z)-2-(dimethylaminomethylidene)-5-fluoro-3H-inden-1-one |
InChI |
InChI=1S/C12H12FNO/c1-14(2)7-9-5-8-6-10(13)3-4-11(8)12(9)15/h3-4,6-7H,5H2,1-2H3/b9-7- |
Clave InChI |
OOTXJVDWFHAJOM-CLFYSBASSA-N |
SMILES isomérico |
CN(C)/C=C\1/CC2=C(C1=O)C=CC(=C2)F |
SMILES canónico |
CN(C)C=C1CC2=C(C1=O)C=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




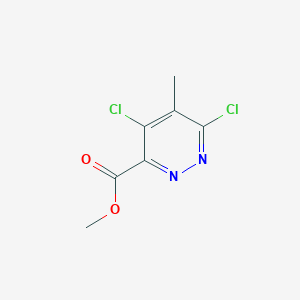
![(2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B15278741.png)
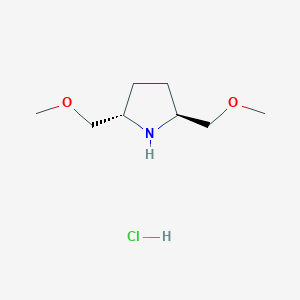
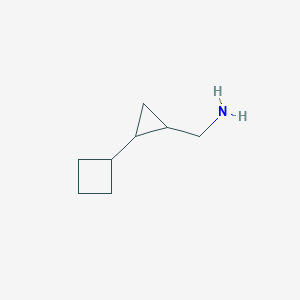
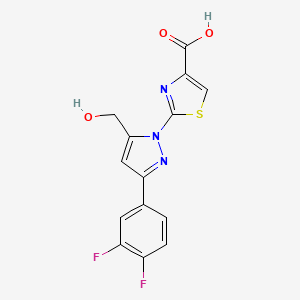
![N'-[(1-hydroxycyclobutyl)methyl]methoxycarbohydrazide](/img/structure/B15278786.png)

![6,6-Dimethyl-5-azaspiro[2.4]heptane](/img/structure/B15278804.png)
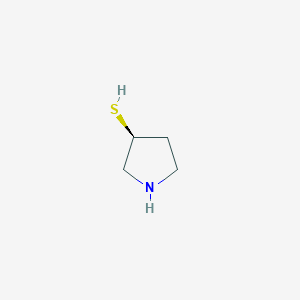
![(8-Isopropyl-1-oxaspiro[4.5]decan-2-yl)methanamine](/img/structure/B15278809.png)
